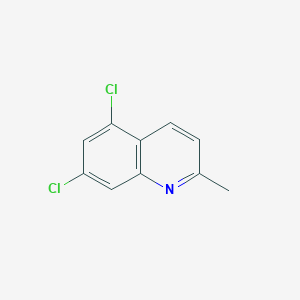

5,7-Dichloro-2-methylquinoline

Description

The exact mass of the compound 5,7-Dichloro-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7-Dichloro-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGMFBWKANERDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589084 | |

| Record name | 5,7-Dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26933-09-5 | |

| Record name | 5,7-Dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26933-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline: Physicochemical Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available scientific information on the chemical properties of 5,7-Dichloro-2-methylquinoline. Despite a comprehensive search of available scientific literature and databases, it is important to note that detailed experimental data, particularly spectroscopic and biological information, for this specific compound is limited. This guide therefore presents the currently available data and provides context based on related quinoline derivatives.

Core Chemical Properties

5,7-Dichloro-2-methylquinoline is a halogenated derivative of 2-methylquinoline, also known as quinaldine. The presence of two chlorine atoms on the benzene ring is expected to significantly influence its physicochemical and biological properties compared to the parent molecule.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | --INVALID-LINK-- |

| Molecular Weight | 212.08 g/mol | --INVALID-LINK-- |

| Boiling Point | 312.2 °C at 760 mmHg | ECHEMI |

| Flash Point | 171.7 °C | ECHEMI |

| Appearance | Solid (form) | Sigma-Aldrich |

Qualitative information suggests that 5,7-Dichloro-2-methylquinoline has limited solubility in water and is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Synthesis and Spectroscopic Analysis

Synthesis

While a specific, detailed experimental protocol for the synthesis of 5,7-Dichloro-2-methylquinoline was not found in the available literature, general methods for quinoline synthesis, such as the Combes synthesis and the Doebner-von Miller reaction , are well-established and could likely be adapted for its preparation.

A patent for the synthesis of the related compound, 5,7-dichloro-8-hydroxy-quinaldine, describes a process involving the chlorination of 8-hydroxy-quinaldine.[1] This suggests that a potential synthetic route to 5,7-Dichloro-2-methylquinoline could involve the direct chlorination of 2-methylquinoline, though reaction conditions would need to be carefully optimized to achieve the desired regioselectivity.

The following diagram illustrates a generalized workflow for a potential synthesis and purification process, based on common organic chemistry techniques.

Caption: Hypothetical workflow for synthesis and characterization.

Spectroscopic Data

A comprehensive search did not yield any publicly available experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data specifically for 5,7-Dichloro-2-methylquinoline. The characterization of this compound would be essential for confirming its structure and purity after synthesis.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of 5,7-Dichloro-2-methylquinoline.

However, the broader class of quinoline derivatives is well-known for a wide range of biological activities, including:

-

Anticancer: Various quinoline derivatives have demonstrated cytotoxic effects against different cancer cell lines.[2]

-

Antimicrobial: The quinoline scaffold is a key component in several antibacterial and antifungal agents. The related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, is known to have anti-infective properties.[3]

-

Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit various enzymes.[4]

Given these general trends, it is plausible that 5,7-Dichloro-2-methylquinoline could exhibit some form of biological activity. However, without experimental data, this remains speculative.

Should this compound be synthesized, a logical next step would be to screen it for biological activity. The following diagram outlines a general workflow for such an investigation.

Caption: General workflow for investigating biological activity.

Conclusion

5,7-Dichloro-2-methylquinoline remains a poorly characterized compound in the scientific literature. While its basic chemical identity is established, a significant lack of experimental data on its physicochemical properties, spectroscopic characterization, and biological activity presents a clear opportunity for further research. The synthesis and subsequent investigation of this molecule could provide valuable insights into the structure-activity relationships of chlorinated quinoline derivatives and potentially lead to the discovery of new compounds with interesting biological profiles. Researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery are encouraged to explore this compound further.

References

- 1. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline (CAS: 26933-09-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dichloro-2-methylquinoline, a halogenated quinoline derivative. Quinoline and its analogs are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates available physicochemical data, outlines a probable synthetic route, and discusses the potential for biological activity based on related structures, addressing a notable gap in currently available specific literature for this particular compound. All quantitative data is presented in structured tables for clarity, and a detailed hypothetical experimental protocol for its synthesis is provided.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 26933-09-5 | [2] |

| Molecular Formula | C₁₀H₇Cl₂N | [2] |

| Molecular Weight | 212.08 g/mol | [2] |

| Boiling Point | 312.2 °C at 760 mmHg | [3] |

| Density | 1.351 g/cm³ | |

| Refractive Index | 1.643 | [3] |

| Appearance | Solid | [1] |

| Solubility | No data available | |

| Melting Point | No data available |

Synthesis of 5,7-Dichloro-2-methylquinoline

A specific, detailed experimental protocol for the synthesis of 5,7-Dichloro-2-methylquinoline is not explicitly described in the reviewed literature. However, based on established methods for quinoline synthesis, such as the Combes and Doebner-von Miller reactions, a plausible synthetic route can be proposed.[2][4] The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a common method for synthesizing quinolines.[2]

A likely precursor for the synthesis of 5,7-Dichloro-2-methylquinoline would be 3,5-dichloroaniline. The following section details a hypothetical experimental protocol based on the Doebner-von Miller reaction.

Hypothetical Experimental Protocol: Doebner-von Miller Synthesis

This protocol is a proposed method and would require optimization for yield and purity.

Reaction Scheme:

A potential synthesis of 5,7-Dichloro-2-methylquinoline.

Materials:

-

3,5-Dichloroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,5-dichloroaniline in a suitable solvent, followed by the slow addition of concentrated hydrochloric acid.

-

Addition of Carbonyl Compound: While stirring vigorously, slowly add crotonaldehyde to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Oxidation: Upon completion of the cyclization, the intermediate dihydroquinoline needs to be oxidized to the aromatic quinoline. This can be achieved by the addition of a suitable oxidizing agent and further refluxing.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 5,7-Dichloro-2-methylquinoline.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activity and associated signaling pathways of 5,7-Dichloro-2-methylquinoline. However, the broader class of quinoline derivatives is well-known for a wide range of pharmacological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities.[5][6]

The biological activity of quinoline derivatives is often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerases, or modulate various signaling pathways. The specific substitution pattern on the quinoline ring plays a crucial role in determining the compound's biological target and efficacy. The presence of two chlorine atoms at positions 5 and 7, and a methyl group at position 2, will significantly influence the electronic and steric properties of the molecule, and thus its interaction with biological targets.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of 5,7-Dichloro-2-methylquinoline. A logical workflow for such an investigation is proposed below.

Workflow for investigating the biological activity of a novel compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 5,7-Dichloro-2-methylquinoline has been identified in the reviewed literature. For researchers synthesizing this compound, the following are expected characteristics based on its structure:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms.

-

¹³C NMR: Resonances for the ten carbon atoms of the quinoline core and the methyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (212.08 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Conclusion

5,7-Dichloro-2-methylquinoline is a halogenated quinoline derivative with potential for biological activity, given the known pharmacological importance of the quinoline scaffold. This technical guide has compiled the available physicochemical data and proposed a plausible synthetic route and a workflow for biological evaluation. The significant lack of experimental data, particularly regarding its melting point, solubility, biological activity, and spectroscopic characterization, highlights the need for further research to fully understand the properties and potential applications of this compound. The information provided herein serves as a foundational resource for researchers and scientists interested in exploring the chemistry and biology of 5,7-Dichloro-2-methylquinoline.

References

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,7-Dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategies

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. For the preparation of 5,7-dichloro-2-methylquinoline, the key starting material is 3,5-dichloroaniline. The substitution pattern of this precursor dictates that the cyclization will result in the chlorine atoms at the 5 and 7 positions of the quinoline ring. The introduction of the methyl group at the 2-position is achieved through the choice of the second reactant.

The two most prominent methods for this transformation are:

-

The Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. To obtain a 2-methylquinoline, crotonaldehyde is the appropriate reactant.[1][2]

-

The Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone. For the synthesis of a 2-methyl substituted quinoline, acetylacetone would be the reagent of choice.[3]

Below are detailed theoretical experimental protocols for both synthetic pathways.

Doebner-von Miller Synthesis of 5,7-Dichloro-2-methylquinoline

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines.[1] It typically proceeds under acidic conditions, where an aniline reacts with an α,β-unsaturated aldehyde or ketone. In this proposed synthesis, 3,5-dichloroaniline reacts with crotonaldehyde in the presence of a strong acid and an oxidizing agent.

Reaction Pathway

The reaction is believed to proceed through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring system.

Caption: Doebner-von Miller reaction pathway for 5,7-Dichloro-2-methylquinoline.

Proposed Experimental Protocol

This protocol is adapted from general procedures for the Doebner-von Miller reaction.

Materials:

-

3,5-Dichloroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 3,5-dichloroaniline and concentrated hydrochloric acid in water is prepared.

-

The mixture is heated to reflux.

-

A solution of crotonaldehyde is added dropwise to the refluxing mixture over a period of 1-2 hours.

-

An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is added to the reaction mixture.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is made alkaline by the careful addition of a sodium hydroxide solution.

-

The product is then extracted with an organic solvent.

-

The combined organic extracts are washed with water and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude 5,7-dichloro-2-methylquinoline can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Quantitative Data (Hypothetical)

Since no specific literature data was found, the following table is a hypothetical representation of expected outcomes based on similar reactions.

| Parameter | Expected Value |

| Molar Ratio (Aniline:Aldehyde) | 1 : 1.2 |

| Reaction Temperature | 100-120 °C |

| Reaction Time | 4-8 hours |

| Yield | 40-60% |

| Purity (after purification) | >98% |

Combes Synthesis of 5,7-Dichloro-2,4-dimethylquinoline

The Combes synthesis provides an alternative route to quinolines, typically yielding 2,4-disubstituted products from the reaction of an aniline with a β-diketone.[3] Using 3,5-dichloroaniline and acetylacetone would be expected to yield 5,7-dichloro-2,4-dimethylquinoline.

Reaction Pathway

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a β-amino enone intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.

Caption: Combes synthesis pathway for 5,7-Dichloro-2,4-dimethylquinoline.

Proposed Experimental Protocol

This protocol is based on general procedures for the Combes quinoline synthesis.

Materials:

-

3,5-Dichloroaniline

-

Acetylacetone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ammonium hydroxide solution

-

Ethanol

Procedure:

-

In a flask, 3,5-dichloroaniline is dissolved in a suitable solvent, or used neat.

-

Acetylacetone is added to the aniline.

-

The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring.

-

After the addition is complete, the reaction mixture is heated for a specified time at a controlled temperature (e.g., in a water bath or oil bath).

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The acidic solution is then neutralized with an ammonium hydroxide solution, which causes the product to precipitate.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is typically carried out by recrystallization from ethanol.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the Combes synthesis based on similar reported reactions.

| Parameter | Expected Value |

| Molar Ratio (Aniline:Diketone) | 1 : 1 |

| Reaction Temperature | 100 °C |

| Reaction Time | 1-3 hours |

| Yield | 60-80% |

| Purity (after purification) | >98% |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 5,7-dichloro-2-methylquinoline via either the Doebner-von Miller or Combes reaction can be summarized as follows:

Caption: General experimental workflow for the synthesis of 5,7-dichloro-2-methylquinoline.

Conclusion

While a dedicated synthetic paper for 5,7-dichloro-2-methylquinoline was not identified, its synthesis can be confidently approached using the well-established Doebner-von Miller and Combes reactions with 3,5-dichloroaniline as the starting material. The choice between the two methods may depend on the availability of the carbonyl reactant and the desired substitution pattern on the final quinoline product. The provided protocols and workflows serve as a robust starting point for the laboratory preparation of this compound. It is recommended that small-scale trial reactions are conducted to optimize the reaction conditions for the best possible yield and purity.

References

5,7-Dichloro-2-methylquinoline IUPAC name

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline

This technical guide provides a comprehensive overview of 5,7-dichloro-2-methylquinoline, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, a representative synthetic protocol, and its potential biological applications based on the activities of structurally related molecules.

Chemical Identity and Properties

The formal IUPAC name for the compound is 5,7-dichloro-2-methylquinoline . It is a halogenated heterocyclic compound belonging to the quinoline family.[1] Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of many synthetic drugs.

Physicochemical Data

The key properties of 5,7-dichloro-2-methylquinoline are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | 5,7-dichloro-2-methylquinoline | [2] |

| CAS Number | 26933-09-5 | [1][3][4] |

| Molecular Formula | C₁₀H₇Cl₂N | [1][4] |

| Molecular Weight | 212.08 g/mol | [1][4] |

| Appearance | Solid | |

| SMILES | Cc1ccc2c(Cl)cc(Cl)cc2n1 | |

| InChI Key | HOGMFBWKANERDP-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Combes Synthesis

The proposed synthesis starts from 3,5-dichloroaniline and acetylacetone, which undergo an acid-catalyzed reaction to form a β-anilino α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization and dehydration yield the final product.

Caption: Proposed Combes synthesis of 5,7-dichloro-2-methylquinoline.

Representative Experimental Protocol

This protocol is a representative example and should be adapted and optimized under appropriate laboratory conditions.

Materials and Reagents:

-

3,5-Dichloroaniline

-

Acetylacetone

-

Concentrated sulfuric acid

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add concentrated sulfuric acid to a cooled solution of 3,5-dichloroaniline and a stoichiometric equivalent of acetylacetone in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 5,7-dichloro-2-methylquinoline.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Potential Biological Activity and Research Applications

Specific biological activity or signaling pathway data for 5,7-dichloro-2-methylquinoline is not available in the initial search results. However, the broader quinoline scaffold is a well-established pharmacophore with diverse biological activities. Many substituted quinolines exhibit significant antiproliferative, anticancer, antimicrobial, and antimalarial properties.[5]

For instance, derivatives of 7-chloroquinoline are known building blocks for antimalarial drugs like chloroquine. Other studies on novel quinoline derivatives have demonstrated their potential to induce apoptosis, affect the cell cycle, and generate reactive oxygen species (ROS) in cancer cells.[5][6] The 5,7-dichloro-8-hydroxyquinoline scaffold, a close analog, has been investigated for its anti-infective properties.[7][8]

Given this context, 5,7-dichloro-2-methylquinoline represents a valuable candidate for biological screening. A logical workflow for investigating its potential is outlined below.

Caption: General workflow for the biological screening of novel quinoline derivatives.

Quantitative Data and Supplier Specifications

While detailed experimental data from peer-reviewed literature is sparse, commercial suppliers provide some specifications for 5,7-dichloro-2-methylquinoline.

| Parameter | Specification | Supplier |

| Purity | ≥ 98% | [1] |

| Hazard Codes | H301, H318, H413 (Toxic if swallowed, Causes serious eye damage, May cause long lasting harmful effects to aquatic life) | |

| Storage | Room temperature | [1] |

References

- 1. calpaclab.com [calpaclab.com]

- 2. 5,7-Dichloro-2-methylquinoline | C10H7Cl2N | CID 17039917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-DICHLORO-2-METHYLQUINOLINE | 26933-09-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7-Dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dichloro-2-methylquinoline, a halogenated derivative of the quinoline scaffold. Quinoline and its analogs are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This document consolidates the available physicochemical data, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological significance based on related compounds. All quantitative data is presented in structured tables, and detailed methodologies for key experimental techniques are provided. Furthermore, logical workflows and reaction mechanisms are visualized using the DOT language.

Physicochemical Properties

5,7-Dichloro-2-methylquinoline is a solid compound with the molecular formula C10H7Cl2N.[1] Its molecular weight is 212.08 g/mol .[1] The structural and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H7Cl2N | [1] |

| Molecular Weight | 212.08 g/mol | [1] |

| CAS Number | 26933-09-5 | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C10H7Cl2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 | [1] |

| InChI Key | HOGMFBWKANERDP-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc2c(Cl)cc(Cl)cc2n1 | [1] |

Synthesis of 5,7-Dichloro-2-methylquinoline

A plausible and efficient method for the synthesis of 5,7-Dichloro-2-methylquinoline is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] For the synthesis of 5,7-Dichloro-2-methylquinoline, 3,5-dichloroaniline would serve as the aniline component, and crotonaldehyde (an α,β-unsaturated aldehyde) would provide the remaining atoms for the quinoline ring system.

Proposed Experimental Protocol: Doebner-von Miller Synthesis

Materials:

-

3,5-Dichloroaniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide solution

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

To this acidic solution, add the oxidizing agent.

-

Heat the mixture to reflux and add crotonaldehyde dropwise over a period of 1-2 hours.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution.

-

Extract the aqueous mixture with an organic solvent.

-

Combine the organic extracts and dry them over an anhydrous drying agent.

-

Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield 5,7-Dichloro-2-methylquinoline.

Analytical Characterization

The identity and purity of synthesized 5,7-Dichloro-2-methylquinoline can be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the methyl carbon and the aromatic carbons.

Proposed ¹H and ¹³C NMR Protocol:

-

Instrumentation: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Sample Concentration: 10-20 mg/mL

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 5,7-Dichloro-2-methylquinoline (212.08 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Proposed GC-MS Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized compound. A reverse-phase method would be suitable for this non-polar molecule.

Proposed HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Potential Biological Activity and Signaling Pathways

While there is limited specific information on the biological activity of 5,7-Dichloro-2-methylquinoline, the broader class of quinoline derivatives is known for a wide range of pharmacological effects.

Antimicrobial Activity: Many quinoline derivatives exhibit antibacterial and antifungal properties.[3] The presence of chlorine atoms on the quinoline ring can enhance this activity. It is plausible that 5,7-Dichloro-2-methylquinoline could be investigated for its efficacy against various microbial strains.

Anticancer Activity: The quinoline scaffold is a "privileged structure" in the design of anticancer drugs.[4] Some quinoline derivatives have been shown to exert their cytotoxic effects through the inhibition of enzymes like topoisomerase and protein kinases.[4] For instance, some substituted quinolines act as noncovalent inhibitors of the proteasome, a key target in cancer therapy.[5]

Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit a variety of enzymes, including those that interact with DNA, such as DNA methyltransferases.[6][7] The planar aromatic structure of quinolines allows them to intercalate into DNA, which can disrupt DNA replication and transcription processes.

Potential Signaling Pathway Involvement: Given the known activities of related compounds, 5,7-Dichloro-2-methylquinoline could potentially modulate signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible, yet hypothetical, signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a target for many quinoline-based inhibitors.

Conclusion

5,7-Dichloro-2-methylquinoline is a halogenated quinoline derivative with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its physicochemical properties and outlines robust, albeit generalized, protocols for its synthesis and characterization. While specific biological data is currently lacking, the known activities of related quinoline compounds suggest that 5,7-Dichloro-2-methylquinoline may possess interesting antimicrobial or anticancer properties. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. 5,7-Dichloro-2-methylquinoline AldrichCPR 26933-09-5 [sigmaaldrich.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Solubility of 5,7-Dichloro-2-methylquinoline in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5,7-dichloro-2-methylquinoline in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values. Furthermore, a qualitative assessment of the expected solubility is presented, based on the known solubility of structurally similar quinoline derivatives. This guide is intended to be a valuable resource for researchers and scientists engaged in the development of therapeutic agents and other applications involving 5,7-dichloro-2-methylquinoline, where an understanding of its solubility is paramount for formulation, bioavailability, and overall efficacy.

Introduction to 5,7-Dichloro-2-methylquinoline

5,7-Dichloro-2-methylquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound of significant interest in medicinal chemistry. The quinoline core is a fundamental structure in a variety of biologically active molecules. The addition of chloro- and methyl- substituents to the quinoline ring can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of the solubility of 5,7-dichloro-2-methylquinoline in various organic solvents is therefore a critical prerequisite for its advancement in drug discovery and development, as solubility profoundly influences formulation strategies and bioavailability.

Estimated and Qualitative Solubility Profile

A closely related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline (Chlorquinaldol), is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Another analog, 5,7-dichloro-8-hydroxyquinoline, is generally soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[2] The presence of the hydroxyl group in these analogs is likely to increase their polarity and potential for hydrogen bonding, thus influencing their solubility in polar solvents.

For a closer structural comparison without the influence of a hydroxyl group, the solubility data of 6-bromo-2-methylquinoline can be considered. Although the halogen substituent is different, the overall scaffold is very similar. The experimental mole fraction solubility of 6-bromo-2-methylquinoline at 298.15 K (approximately 25 °C) in various organic solvents is presented in Table 1. This data suggests that quinoline derivatives exhibit a range of solubilities in common organic solvents, with higher solubility generally observed in less polar and aprotic polar solvents.

Based on this information, it can be qualitatively inferred that 5,7-dichloro-2-methylquinoline is likely to exhibit good solubility in a range of common organic solvents, particularly aprotic polar solvents and some less polar solvents. Its solubility in protic solvents like alcohols may be moderate.

Quantitative Solubility Data of a Structurally Similar Compound

To provide a quantitative reference, the following table summarizes the mole fraction solubility of 6-bromo-2-methylquinoline in various organic solvents at different temperatures. This data can serve as a useful guide for solvent selection in experimental studies with 5,7-dichloro-2-methylquinoline.

Table 1: Mole Fraction Solubility of 6-Bromo-2-methylquinoline in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Methanol | 298.15 | 0.598 |

| Ethanol | 298.15 | 2.213 |

| n-Propanol | 298.15 | 5.341 |

| Isopropanol | 298.15 | 4.901 |

| Ethyl Acetate | 298.15 | 18.23 |

| Toluene | 298.15 | 20.31 |

| Acetone | 298.15 | 17.58 |

| Acetonitrile | 298.15 | 15.67 |

| N,N-Dimethylformamide (DMF) | 298.15 | 13.98 |

Data extracted from a study on the solubility of 6-bromo-2-methylquinoline.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like 5,7-dichloro-2-methylquinoline in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).[3]

Materials and Equipment

-

5,7-Dichloro-2-methylquinoline (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, toluene, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure

4.2.1. Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known amount of 5,7-dichloro-2-methylquinoline and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a specific concentration.[3]

-

Serial Dilutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution.[3]

4.2.2. Sample Preparation for Solubility Measurement

-

Addition of Excess Solid: Add an excess amount of solid 5,7-dichloro-2-methylquinoline to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.[3]

-

Sealing Vials: Securely seal the vials to prevent any solvent evaporation during the equilibration process.[3]

4.2.3. Equilibration

-

Incubation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[3]

-

Agitation: Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

4.2.4. Sample Separation and Quantification

-

Centrifugation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[3]

-

Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a syringe filter to remove any remaining solid particles.[3]

-

Dilution: Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.[3]

-

HPLC Analysis: Analyze the diluted samples and the calibration standards using HPLC.[3]

4.2.5. Data Analysis and Calculation

-

Calibration Curve Construction: Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis against the concentration of the standards.[3]

-

Concentration Determination: Determine the concentration of the dissolved 5,7-dichloro-2-methylquinoline in the diluted samples from the calibration curve.[3]

-

Solubility Calculation: Calculate the solubility of the compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[3]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of 5,7-dichloro-2-methylquinoline.

Caption: A generalized workflow for the experimental determination of compound solubility.[3]

Conclusion

While direct quantitative solubility data for 5,7-dichloro-2-methylquinoline remains to be experimentally determined and published, this technical guide provides a robust framework for researchers to approach this critical physicochemical characterization. By leveraging the solubility data of structurally similar quinoline derivatives, an informed estimation of its solubility behavior can be made, aiding in the initial stages of experimental design. The detailed experimental protocol provided herein offers a clear and standardized method for obtaining precise and reliable solubility data. The generation of such data will be invaluable for the continued development and application of 5,7-dichloro-2-methylquinoline in the fields of medicinal chemistry and materials science.

References

Technical Guide: Physicochemical Properties of 5,7-Dichloro-2-methylquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides the available data for 5,7-dichloro-2-methylquinoline and, for comparative purposes, data for its hydroxylated analogue. Furthermore, it outlines a detailed, generalized experimental protocol for melting point determination, which is applicable to solid crystalline compounds like the one .

Physicochemical Data

The following table summarizes the available quantitative data for 5,7-dichloro-2-methylquinoline and its hydroxylated analogue, 5,7-dichloro-8-hydroxy-2-methylquinoline.

| Property | 5,7-Dichloro-2-methylquinoline | 5,7-dichloro-8-hydroxy-2-methylquinoline |

| CAS Number | 26933-09-5[1] | 72-80-0[2] |

| Molecular Formula | C₁₀H₇Cl₂N[1] | C₁₀H₇Cl₂NO[2] |

| Molecular Weight | 212.08 g/mol [1] | 228.07 g/mol [2][3] |

| Physical Form | Solid[1] | Crystalline Powder |

| Melting Point | Data not available | 108-112 °C (decomposes)[2] |

| Boiling Point | 312.2°C at 760 mmHg[4] | Data not available |

| Density | 1.351 g/cm³[4] | Data not available |

| InChI Key | HOGMFBWKANERDP-UHFFFAOYSA-N[1] | GPTXWRGISTZRIO-UHFFFAOYSA-N[2] |

| SMILES String | Cc1ccc2c(Cl)cc(Cl)cc2n1[1] | Cc1ccc2c(Cl)cc(Cl)c(O)c2n1[2] |

Experimental Protocol: Capillary Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound using the capillary method. This procedure is a fundamental technique for assessing the purity of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.5°C), whereas impure samples display a depressed and broader melting range.

Materials & Apparatus:

-

Sample of 5,7-dichloro-2-methylquinoline

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube with heating bath)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample column should be approximately 2-4 mm high.

-

-

Apparatus Setup:

-

Place the prepared capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath adjacent to the sample.

-

-

Approximate Melting Point Determination (Rapid Scan):

-

If the melting point is unknown, perform a rapid determination first.

-

Set a fast ramp rate (e.g., 10-20°C per minute).

-

Record the approximate temperature at which the sample melts. This provides a preliminary range and prevents excessive time spent on the precise measurement.

-

-

Precise Melting Point Determination (Slow Scan):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Place a new prepared capillary tube into the apparatus.

-

Set a slow, precise heating ramp rate (typically 1-2°C per minute). A slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Carefully observe the sample.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and observing. Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting point is reported as the range from T₁ to T₂.

-

-

Confirmation:

-

Repeat the precise determination at least once more with a fresh sample to ensure the results are reproducible.

-

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the determination and interpretation of a compound's melting point.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,7-Dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5,7-dichloro-2-methylquinoline. Due to the limited availability of direct experimental spectra in public databases, this report presents a predicted spectrum based on established NMR principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 5,7-dichloro-2-methylquinoline is summarized in the table below. The predictions are based on the analysis of substituent effects on the quinoline ring system, including the deshielding effects of the chloro groups and the influence of the methyl group.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.3 - 7.5 | d | 8.0 - 9.0 | 1H |

| H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 | 1H |

| H-6 | 7.6 - 7.8 | d | ~2.0 | 1H |

| H-8 | 7.8 - 8.0 | d | ~2.0 | 1H |

| CH₃ | 2.6 - 2.8 | s | - | 3H |

Structural Representation and Proton Assignment

The structure of 5,7-dichloro-2-methylquinoline with the assigned proton labels is depicted in the following diagram. This visual representation is crucial for correlating the predicted spectral data with the molecular structure.

Caption: Molecular structure of 5,7-dichloro-2-methylquinoline with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring the ¹H NMR spectrum of a small organic molecule like 5,7-dichloro-2-methylquinoline.

1. Sample Preparation

-

Sample Weight: Accurately weigh approximately 5-25 mg of 5,7-dichloro-2-methylquinoline.[1][2]

-

Solvent: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The typical volume of solvent used is 0.6-0.7 mL.[2][3]

-

Dissolution: Dissolve the weighed sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures homogeneity and allows for visual confirmation of dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to avoid compromising the magnetic field homogeneity.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.

2. NMR Instrument Parameters

-

Spectrometer: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for routine ¹H NMR analysis.

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to obtain the final spectrum.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of 5,7-dichloro-2-methylquinoline follows a logical progression from sample preparation to final data interpretation.

Caption: Workflow for ¹H NMR spectral analysis.

References

13C NMR Analysis of 5,7-Dichloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) data for 5,7-Dichloro-2-methylquinoline. Due to the absence of publicly available experimental spectra for this specific compound, this report presents a predicted 13C NMR dataset. This prediction is derived from established principles of NMR spectroscopy and by referencing empirical data from structurally analogous compounds, including 2-methylquinoline and its chlorinated derivatives.

Predicted 13C NMR Data

The predicted chemical shifts for 5,7-Dichloro-2-methylquinoline are summarized in Table 1. These values were estimated by considering the known 13C NMR data of 2-methylquinoline as a base and incorporating the anticipated substituent effects of the two chlorine atoms at the C5 and C7 positions. The presence of these electron-withdrawing groups is expected to induce downfield shifts (deshielding) on the carbons of the quinoline ring, particularly those in close proximity.

Table 1: Predicted 13C NMR Chemical Shifts for 5,7-Dichloro-2-methylquinoline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C2 | ~158 |

| C3 | ~123 |

| C4 | ~137 |

| C4a | ~148 |

| C5 | ~130 |

| C6 | ~126 |

| C7 | ~134 |

| C8 | ~127 |

| C8a | ~146 |

| 2-CH₃ | ~25 |

Note: These are estimated values and may differ from experimental results.

Experimental Protocol for 13C NMR Spectroscopy of Quinolines

The following is a standard experimental protocol for acquiring 13C NMR spectra of substituted quinolines, based on common laboratory practices.[1]

1. Sample Preparation:

-

Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

A standard NMR spectrometer with a proton-carbon dual probe is used.

-

The spectrometer frequency for 13C is typically between 75 and 150 MHz.

3. Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by removing C-H coupling.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.

-

Spectral Width (SW): A spectral width of 0-200 ppm is generally sufficient to cover the chemical shifts of all carbon atoms in quinoline derivatives.

-

Number of Scans (NS): A sufficient number of scans (typically ranging from hundreds to thousands) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which exhibit weaker signals.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The logical workflow for sample analysis is depicted in the following diagram:

Structure and Numbering

The chemical structure of 5,7-Dichloro-2-methylquinoline with the standard IUPAC numbering for the quinoline ring system is presented below. This numbering is used for the assignment of the 13C NMR signals.

References

Mass Spectrometry of 5,7-Dichloro-2-methylquinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectral Data

The accurate mass and predicted isotopic distribution are fundamental parameters in the mass spectrometric identification of 5,7-Dichloro-2-methylquinoline.

| Parameter | Value |

| Molecular Formula | C₁₀H₇Cl₂N |

| Monoisotopic Mass | 210.9956 Da |

| Average Mass | 212.08 Da |

| Predicted M+ Isotopic Pattern | Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks. The expected relative intensities of the [M]+, [M+2]+, and [M+4]+ peaks will be approximately in a 9:6:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

Predicted Electron Ionization (EI) Fragmentation

Based on the fragmentation pattern of the closely related compound, 7-Chloro-2-methylquinoline, the following fragmentation pathways are predicted for 5,7-Dichloro-2-methylquinoline under electron ionization. The stable aromatic quinoline ring is expected to be the most stable fragment.

| Predicted m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 211/213/215 | [M]+• | Molecular ion |

| 196/198/200 | [M-CH₃]+ | Loss of a methyl radical |

| 176/178 | [M-Cl]+ | Loss of a chlorine radical |

| 141 | [M-2Cl]+ | Loss of two chlorine radicals |

| 114 | [C₉H₆]+ | Loss of HCl and HCN |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of similar quinoline derivatives and can serve as a starting point for the analysis of 5,7-Dichloro-2-methylquinoline.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds like 5,7-Dichloro-2-methylquinoline.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B Mass Selective Detector or equivalent.

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-500.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 5,7-Dichloro-2-methylquinoline in dichloromethane or other suitable solvent.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

Instrumentation:

-

LC System: Agilent 1260 Infinity II HPLC system or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.

LC Conditions:

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Fragmentor Voltage: 135 V.

-

Mass Range: m/z 50-500.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 5,7-Dichloro-2-methylquinoline in methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for analysis.

Visualization of Workflows and Pathways

GC-MS Experimental Workflow

Infrared Spectroscopy of 5,7-Dichloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5,7-Dichloro-2-methylquinoline. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide leverages established principles of infrared spectroscopy and comparative analysis with structurally related quinoline derivatives to predict and interpret its key spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry.

Introduction

5,7-Dichloro-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. Halogenation, particularly at the C5 and C7 positions, is a common strategy to modulate the physicochemical and pharmacological properties of quinoline-based molecules, often enhancing their therapeutic potential. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound, making it an essential tool for the characterization and quality control of such molecules.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid sample like 5,7-Dichloro-2-methylquinoline using the potassium bromide (KBr) pellet method.[1][2][3]

Materials and Equipment:

-

5,7-Dichloro-2-methylquinoline (solid sample)

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of 5,7-Dichloro-2-methylquinoline and 100-200 mg of dry KBr powder.[2]

-

Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1][2] This step is critical to reduce particle size and ensure even distribution of the sample within the KBr matrix.

-

Pellet Formation: Transfer the powdered mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for a few minutes to form a thin, transparent, or translucent pellet.[1]

-

Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum. This will be used to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.

-

Sample Spectrum: Carefully place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[4] The resolution is commonly set to 4 or 8 cm⁻¹, and multiple scans (e.g., 32 or 64) are accumulated to improve the signal-to-noise ratio.[5]

Predicted Infrared Spectrum and Interpretation

The following table summarizes the predicted characteristic infrared absorption bands for 5,7-Dichloro-2-methylquinoline. These predictions are based on the known vibrational frequencies of quinoline, 2-methylquinoline, and various chlorinated quinoline derivatives.[4][6][7]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comparative Analysis |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretching | Characteristic of C-H bonds on the quinoline ring system. Similar absorptions are observed in the spectrum of quinoline.[6] |

| 3000-2850 | Medium to Weak | Methyl C-H Stretching | Aromatic C-H stretching vibrations are anticipated in this region. The stretching vibrations of the C–H groups of 5,8-quinolinedione and quinoline rings are observed to be in the ranges of 3087–2852 cm⁻¹ in experimental spectra.[4] |

| 1620-1580 | Medium to Strong | C=C and C=N Ring Stretching | These bands are characteristic of the quinoline ring system's aromatic character. Halogen substitution can influence the exact position of these bands. |

| 1580-1450 | Medium to Strong | C=C Ring Stretching | Multiple bands in this region arise from the complex vibrations of the fused aromatic rings. |

| 1450-1350 | Medium | Methyl C-H Bending | Asymmetric and symmetric bending vibrations of the methyl group are expected in this range. |

| 1100-1000 | Medium to Strong | C-Cl Stretching | The C-Cl stretching vibrations for chloroquinolines are typically observed in this region. For instance, a band around 1090 cm⁻¹ has been attributed to the δ(CCl) for 4,7-dichloroquinoline.[7] |

| 900-650 | Strong | Aromatic C-H Out-of-Plane Bending | The substitution pattern on the benzene and pyridine rings of the quinoline nucleus will give rise to characteristic strong bands in this region. |

Detailed Spectral Interpretation

High-Frequency Region (4000-2500 cm⁻¹): The region between 3100 cm⁻¹ and 3000 cm⁻¹ is expected to show weak to medium absorption bands corresponding to the C-H stretching vibrations of the aromatic quinoline ring.[6] Just below 3000 cm⁻¹, absorptions due to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) group attached at the C2 position should be present.

Double-Bond Region (1650-1450 cm⁻¹): This region is particularly informative for the quinoline core. A series of medium to strong bands are predicted between 1620 cm⁻¹ and 1450 cm⁻¹. These arise from the C=C and C=N stretching vibrations within the fused aromatic ring system. The presence of electron-withdrawing chlorine atoms is likely to shift these bands to slightly lower wavenumbers compared to unsubstituted quinoline.

Fingerprint Region (1450-650 cm⁻¹): The fingerprint region will contain a wealth of information specific to 5,7-Dichloro-2-methylquinoline.

-

Methyl Group Vibrations: The asymmetric and symmetric C-H bending (deformation) modes of the 2-methyl group are expected to appear in the 1450-1350 cm⁻¹ range.

-

C-Cl Vibrations: Strong absorptions corresponding to the C-Cl stretching modes are anticipated. Based on data for other dichloroquinoline derivatives, these are likely to be found in the 1100-1000 cm⁻¹ region.[7] The presence of two chlorine atoms may result in multiple or broadened absorption bands.

-

C-H Out-of-Plane Bending: The region from 900 cm⁻¹ to 650 cm⁻¹ will be dominated by strong bands due to the out-of-plane bending of the remaining C-H bonds on the quinoline ring. The specific pattern of these bands is highly characteristic of the substitution pattern. For a 2,5,7-trisubstituted quinoline, a complex pattern is expected.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FTIR spectrum of 5,7-Dichloro-2-methylquinoline using the KBr pellet method.

Caption: Experimental workflow for FTIR analysis of 5,7-Dichloro-2-methylquinoline.

Conclusion

References

- 1. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 4. mdpi.com [mdpi.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purification of 5,7-Dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification methods for 5,7-Dichloro-2-methylquinoline, a key heterocyclic compound in medicinal chemistry and drug development. The following sections detail established purification protocols, present quantitative data for purity assessment, and offer visual workflows to aid in experimental design.

Core Purification Strategies

The purification of 5,7-Dichloro-2-methylquinoline, often synthesized via the Doebner-von Miller reaction of 3,5-dichloroaniline with crotonaldehyde, typically involves one or a combination of the following techniques: recrystallization, column chromatography, and distillation. The choice of method depends on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful purification. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Experimental Protocol: Recrystallization of 5,7-Dichloro-2-methylquinoline

-

Solvent Screening: Begin by testing the solubility of a small amount of the crude 5,7-Dichloro-2-methylquinoline in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to identify a suitable recrystallization solvent or solvent pair.

-

Dissolution: In a flask equipped with a reflux condenser, add the crude 5,7-Dichloro-2-methylquinoline and a minimal amount of the chosen hot solvent to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Solvent Systems for Recrystallization of Dichloro-substituted Quinolines

| Solvent/Solvent System | Suitability | Notes |

| Ethanol | Good | Often a good starting point for quinoline derivatives. |

| Methanol | Good | Similar to ethanol, may offer different solubility characteristics. |

| Isopropanol | Moderate | Can be effective, but may have lower solvating power than ethanol or methanol. |

| Ethyl Acetate/Hexane | Good | A common solvent pair for adjusting polarity to achieve optimal crystallization. |

Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography offers a more powerful purification method. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

Experimental Protocol: Column Chromatography of 5,7-Dichloro-2-methylquinoline

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude 5,7-Dichloro-2-methylquinoline in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

-

Elution: Elute the column with an appropriate solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Typical Parameters for Column Chromatography of Dichloro-substituted Quinolines

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |

| Detection | UV light (254 nm) |

Distillation

For thermally stable, liquid quinoline derivatives, distillation can be an effective purification method. However, given that 5,7-Dichloro-2-methylquinoline is a solid at room temperature, distillation is less commonly employed for its final purification but may be used to purify liquid starting materials.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

Table 3: Analytical Data for Purity Confirmation of 5,7-Dichloro-2-methylquinoline

| Analytical Technique | Expected Outcome |

| Melting Point | Sharp melting point range. |

| ¹H NMR | Spectrum consistent with the structure of 5,7-Dichloro-2-methylquinoline. |

| ¹³C NMR | Spectrum showing the correct number of carbon signals. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 5,7-Dichloro-2-methylquinoline (212.08 g/mol ). |

| HPLC/GC-MS | A single major peak indicating high purity. |

Visualization of Purification Workflows